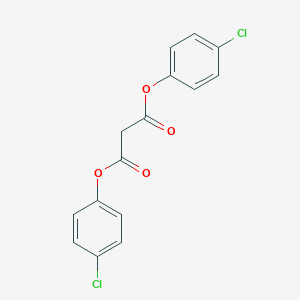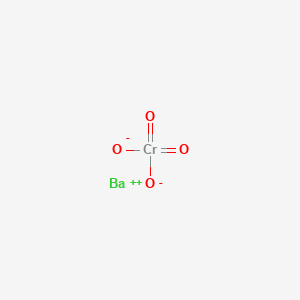
4-Bromo-2,6-dimethylanisole
概要
説明
Synthesis Analysis
The synthesis of compounds similar to 4-Bromo-2,6-dimethylanisole, such as 2,6-dimethyl-4-bromoaniline, involves the bromination of dimethylaniline derivatives. These processes are characterized by their dependence on reaction conditions like temperature, time, and the presence of catalytic agents to achieve desirable yields (Jin Zi-lin, 2009).
Molecular Structure Analysis
The molecular structure of related brominated compounds demonstrates the influence of substituents on the aromatic ring, affecting the compound's reactivity and physical properties. Techniques such as NMR spectroscopy and X-ray diffraction are crucial for characterizing these structures, providing detailed insights into their conformations and electronic environments (M. Martins et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of this compound and similar compounds is significantly influenced by the bromo and methyl substituents. These groups affect the compound's behavior in electrophilic aromatic substitution reactions and its overall chemical stability. Studies on analogous compounds, such as the bromination of dimethoxyindoles, reveal the importance of electron-withdrawing and donating groups in directing the course of chemical reactions (P. R. K. Mitchell et al., 2012).
Physical Properties Analysis
The physical properties of this compound, including melting point, solubility, and crystalline structure, are crucial for its handling and application in chemical syntheses. These properties are determined through analytical methods like melting point determination, solubility testing, and crystalline structure analysis via X-ray diffraction (B. Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards various reagents, define its role in synthetic chemistry. Investigations into the electrochemical properties and reactivity patterns of similar compounds provide insights into their potential applications and limitations in organic synthesis (S. Arias et al., 1990).
科学的研究の応用
Organic Synthesis and Intermediates : Dimethyl-4-bromoiodobenzenes, related to 4-Bromo-2,6-dimethylanisole, are used as aromatic organic intermediates in various fields. The synthesis methods for these compounds include reactions with iodine in ethyl acetate and hexamethylene tetramine-bromine complex (Li Yu, 2008).
Electrochemical Studies : The electrochemical oxidation of 4-bromo-2,6-dimethylaniline in aqueous sulphuric acid solutions was studied, revealing different oxidation processes depending on acid concentration. This study is important for understanding the electrochemical behavior of related compounds (S. Arias, E. Brillas, Josep Costa, 1990).
Materials Science Applications : Homoleptic and heteroleptic triarylboranes, synthesized from reactions involving this compound, show novel color-tunable properties. These compounds exhibit significant solvatochromism of fluorescence (So Han Kim et al., 2016).
Pharmacology and Drug Metabolism : Studies on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified various urinary metabolites. This research provides insight into the metabolic pathways of related brominated compounds (T. Kanamori et al., 2002).
Chemical Kinetics : The kinetics of the bromination of aromatic amines, including 4-bromo-2,6-dimethylaniline, were studied in aqueous perchloric and sulphuric acids. This research aids in understanding the reaction dynamics of brominated anilines (R. Bell, P. D. Maria, 1969).
Safety and Hazards
将来の方向性
作用機序
Mode of Action
It is known that the compound can be used in the synthesis of aryl acetates through the carbonylation of aryl methyl ethers . This suggests that the compound may interact with its targets through a carbonylation reaction, leading to changes in the target molecules.
Pharmacokinetics
The compound has a molecular weight of 215.09 , and its density is 1.347 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,6-dimethylanisole. For instance, the compound has a boiling point of 117-120 °C at 13 mmHg , suggesting that it may be volatile under certain conditions. Additionally, its stability may be affected by factors such as temperature, pH, and the presence of other chemicals.
特性
IUPAC Name |
5-bromo-2-methoxy-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMARFGDTMJBIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299144 | |
| Record name | 4-Bromo-2,6-dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14804-38-7 | |
| Record name | 14804-38-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2,6-dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-dimethylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

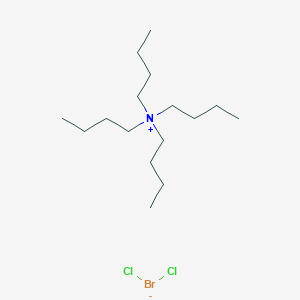

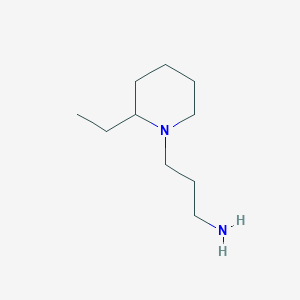
![5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B76079.png)

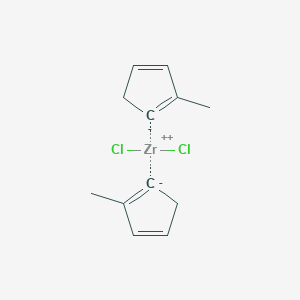
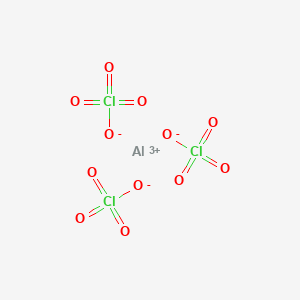
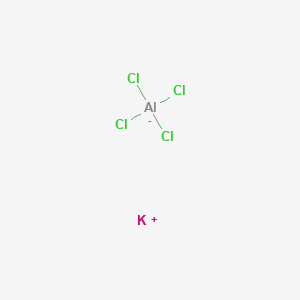
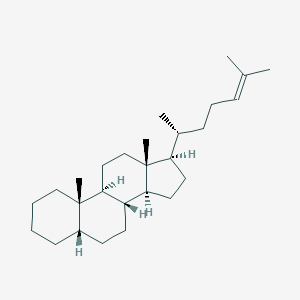


![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)
